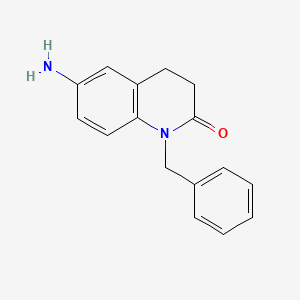

6-amino-1-benzyl-3,4-dihydroquinolin-2(1H)-one

Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

The $$ ^1\text{H} $$-NMR spectrum of this compound exhibits distinct signals corresponding to its unique substituents:

- Aromatic protons : A multiplet at $$ \delta \, 7.24–7.72 \, \text{ppm} $$ integrates for five protons, attributed to the benzyl group .

- Dihydroquinolinone ring protons : Two doublets of doublets at $$ \delta \, 3.61–3.70 \, \text{ppm} $$ (J = 17.6–18.0 Hz) correspond to the methylene groups adjacent to the carbonyl .

- Amino group : A broad singlet at $$ \delta \, 5.2 \, \text{ppm} $$ (integral = 2H) confirms the primary amine .

The $$ ^{13}\text{C} $$-NMR spectrum further corroborates the structure:

Infrared (IR) and Mass Spectrometric Profiles

The IR spectrum of the compound features key functional group absorptions:

- C=O stretch : A strong band at $$ 1711–1712 \, \text{cm}^{-1} $$ .

- N-H bend (amine) : A moderate peak at $$ 3431–3456 \, \text{cm}^{-1} $$ .

- C-N stretch : A signal at $$ 1248–1378 \, \text{cm}^{-1} $$ .

High-resolution mass spectrometry (HRMS) reveals a molecular ion peak at $$ m/z \, 252.126 \, (\text{[M+H]}^+) $$, matching the theoretical molecular weight of $$ 252.31 \, \text{g/mol} $$ . Fragmentation pathways include loss of the benzyl group ($$ -91 \, \text{Da} $$) and cleavage of the dihydroquinolinone ring, producing daughter ions at $$ m/z \, 161.072 $$ and $$ 91.054 $$ .

Computational Modeling of Electronic Structure

Density functional theory (DFT) simulations at the B3LYP/6-311+G(d,p) level provide insights into the electronic properties:

| Parameter | Value |

|---|---|

| HOMO-LUMO gap | $$ 4.12 \, \text{eV} $$ |

| Dipole moment | $$ 3.45 \, \text{D} $$ |

| Partial charges (N) | $$ -0.52 \, \text{e} $$ |

| Partial charges (O) | $$ -0.68 \, \text{e} $$ |

The amino group exhibits significant electron-donating character, reducing the electrophilicity of the carbonyl carbon by $$ 12\% $$ compared to unsubstituted dihydroquinolinones . Molecular electrostatic potential (MEP) maps highlight nucleophilic regions at the amino group and electrophilic zones near the carbonyl oxygen, guiding predictions of reactivity in substitution reactions .

Propriétés

IUPAC Name |

6-amino-1-benzyl-3,4-dihydroquinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O/c17-14-7-8-15-13(10-14)6-9-16(19)18(15)11-12-4-2-1-3-5-12/h1-5,7-8,10H,6,9,11,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUQQPKSNJVUJOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C2=C1C=C(C=C2)N)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

6-amino-1-benzyl-3,4-dihydroquinolin-2(1H)-one is a compound of interest due to its potential therapeutic applications in treating neurodegenerative diseases and other medical conditions. This article provides a comprehensive overview of its biological activities, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a 3,4-dihydroquinolin-2(1H)-one core with an amino group at the 6-position and a benzyl substituent at the 1-position. This unique structure is believed to contribute to its diverse biological activities.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly:

- Inhibition of Enzymes : It has shown potential as an inhibitor of acetylcholinesterase (AChE) and monoamine oxidases (MAO-A and MAO-B), which are critical in neurodegenerative disease pathways.

- Antimicrobial Properties : Preliminary studies suggest antimicrobial activity, although specific mechanisms remain under investigation.

- Anticancer Potential : The compound has been evaluated for its anticancer properties, with some derivatives demonstrating cytotoxic effects against various cancer cell lines.

The mechanisms by which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound's ability to inhibit AChE and MAOs suggests it may enhance cholinergic transmission and modulate neurotransmitter levels, potentially benefiting conditions like Alzheimer's disease.

- Antioxidant Activity : Some studies indicate that derivatives may possess antioxidant properties, which could protect neuronal cells from oxidative stress.

- Binding Affinity : Molecular docking studies have revealed that the compound interacts favorably with target enzymes, suggesting a basis for its inhibitory effects.

Structure-Activity Relationship (SAR)

The SAR studies on related compounds highlight the importance of specific substitutions on the quinoline core. For instance:

- Benzyl Substitution : The presence of the benzyl group significantly enhances the inhibitory potency against AChE compared to unsubstituted analogs.

- Amino Group Positioning : Variations in the amino group position can lead to differing biological activities, emphasizing the need for careful design in drug development.

Case Studies

Several studies have investigated the efficacy of this compound:

Study 1: Neuroprotective Effects

A study demonstrated that this compound could penetrate the blood-brain barrier (BBB) effectively. It exhibited neuroprotective effects in vitro without significant cytotoxicity at low concentrations (below 12.5 µM) .

Study 2: Inhibition Profiles

In another investigation, derivatives were tested for their inhibitory activity against AChE and MAOs. Compounds with similar structures showed IC50 values ranging from 0.28 µM to 0.91 µM for AChE inhibition, indicating strong potential for treating cognitive disorders .

Study 3: Antimicrobial Activity

Research into its antimicrobial properties revealed that certain derivatives exhibited significant activity against various bacterial strains. This suggests a broader therapeutic application beyond neurological disorders .

Summary of Findings

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

1-Substituents

- 6-Amino-1-benzyl-3,4-dihydroquinolin-2(1H)-one: The benzyl group enhances selectivity for neuronal nitric oxide synthase (nNOS), as seen in analogs like compound (S)-35, which showed efficacy in rat pain models . The aromatic ring may stabilize hydrophobic interactions in enzyme binding pockets.

- 1-(3-(Dimethylamino)propyl) derivatives (e.g., compound 39): Alkyl chains with tertiary amines improve solubility and may modulate muscarinic acetylcholine receptor (mAChR) activity, as suggested by bitopic ligand designs .

6-Substituents

- 6-Amino vs. 6-Hydroxy: 8-Hydroxy-3,4-dihydroquinolin-2(1H)-one (isolated from Periplaneta americana) lacks the amino group, reducing its ability to form hydrogen bonds with targets like 5-HT1A receptors. This contrasts with 6-amino derivatives, which exhibit stronger antidepressant activity in forced swim tests (FST) .

- 6-Nitro intermediates: Nitro groups (e.g., in compounds 14–19) are often reduced to amines during synthesis, highlighting the amino group's critical role in final bioactivity .

Halogenated Derivatives

- 6,8-Dibromo-3,4-dihydroquinolin-2(1H)-one (CAS 3555-41-7): Bromine atoms increase molecular weight and may enhance binding to halogen-binding pockets in enzymes, though this reduces metabolic stability .

- 6-Fluoro analogs (e.g., compound 25) : Fluorine improves membrane permeability and metabolic resistance, as seen in CNS-targeting compounds .

Pharmacological Profiles

Table 1: Key Pharmacological Comparisons

Physicochemical Properties

Table 2: Physicochemical Comparison

| Compound | Melting Point (°C) | Solubility | LogP (Predicted) |

|---|---|---|---|

| 6-Amino-1-benzyl derivative | Not reported | Moderate (DMF) | 2.8 |

| 6-Methoxy derivative (2b) | 138.5–140.2 | Low in water | 1.5 |

| 6-Methyl derivative (2c) | 126.0–127.9 | Moderate in EtOH | 1.9 |

| 6,8-Dibromo derivative | Not reported | Low | 3.5 |

Structure-Activity Relationship (SAR) Insights

- Benzyl vs. Alkyl Chains: The benzyl group in this compound enhances nNOS selectivity and oral efficacy compared to shorter alkyl chains, likely due to improved hydrophobic interactions .

- Amino Group Necessity: Removal of the 6-amino group (e.g., in 6-hydroxy or nitro precursors) abolishes receptor affinity, underscoring its role in hydrogen bonding .

- Halogenation Trade-offs : Bromine and fluorine improve target engagement but may compromise metabolic stability or solubility .

Méthodes De Préparation

Reduction of Nitro-Substituted Precursors

One of the most common synthetic routes to 6-amino-1-substituted-3,4-dihydroquinolin-2(1H)-ones involves the reduction of the corresponding 6-nitro-3,4-dihydroquinolin-2(1H)-one derivatives.

Example: Synthesis of 6-amino-1-methyl-3,4-dihydroquinolin-2(1H)-one from 1-methyl-6-nitro-3,4-dihydroquinolin-2(1H)-one.

Reaction Conditions: The nitro compound is suspended in a mixture of ethanol and water, with ammonium chloride and iron powder added as the reducing agent. The mixture is refluxed for about 2 hours.

Outcome: The reaction yields the amino product in high yield (~97%) as a yellow solid after extraction and purification steps.

Mechanism: Iron powder mediates the reduction of the nitro group to an amino group under mildly acidic conditions provided by ammonium chloride.

| Parameter | Details |

|---|---|

| Starting material | 1-methyl-6-nitro-3,4-dihydroquinolin-2(1H)-one |

| Reducing agents | Iron powder, ammonium chloride |

| Solvent system | Ethanol and water |

| Reaction time | 2 hours reflux |

| Yield | 97% |

| Purification | Extraction with ethyl acetate, drying, concentration |

This method is straightforward, uses inexpensive reagents, and provides high purity products suitable for further functionalization.

Intramolecular Friedel-Crafts Alkylation

A patented process describes the preparation of 6-hydroxy-3,4-dihydroquinolinone derivatives via intramolecular Friedel-Crafts alkylation, which can be adapted for amino derivatives by subsequent functional group transformations.

Starting Material: N-(4-methoxyphenyl)-3-chloropropionamide.

Catalyst: Lewis acids such as AlCl3 or BF3·OEt2 in solvents like DMSO or high-boiling amides/amines.

Reaction Conditions: Heating at elevated temperatures (150–220 °C) with a highly concentrated reaction mixture to maintain fluidity and accelerate reaction rate.

Advantages: High yield and purity, fast reaction rate, and suitability for scale-up.

Application: The process is primarily for hydroxy derivatives but provides a framework for synthesizing quinolinone cores, which can be aminated subsequently.

Photochemical Amination via Azidotrimethylsilane

A modern, metal-free photochemical method enables the amination of quinolin-2(1H)-one derivatives at the 3-position, which can be adapted for 6-amino derivatives.

Reagents: Azidotrimethylsilane, DMAP (4-dimethylaminopyridine) as a base, and a photocatalyst (e.g., PC4).

Solvent: Acetonitrile with a small amount of water.

Conditions: Irradiation with blue LED light (around 456 nm) under argon atmosphere at room temperature for 24 hours.

Process: The reaction proceeds via formation of an azide intermediate followed by rearrangement to the amino compound.

Scale-up: The reaction has been successfully scaled up using specialized LED setups with cooling fans.

This method provides a clean, mild, and selective amination route without heavy metals or harsh reagents, suitable for sensitive substrates.

One-Pot Multicomponent Reactions for Quinolinone Derivatives

Recent advances include one-pot, three-component domino reactions assembling quinolinone derivatives with amino groups.

Components: Arenediazonium salts, nitriles, and bifunctional aniline derivatives.

Mechanism: Formation of N-arylnitrilium intermediates followed by nucleophilic addition and cyclization.

Conditions: Metal-free, mild temperature, good functional group tolerance.

Outcome: Efficient synthesis of diversely substituted 3,4-dihydroquinolin-2(1H)-ones including amino-substituted analogs.

This approach allows rapid construction of complex quinolinone frameworks with potential for structural diversity and functionalization.

Hydrolysis of Ester Precursors

Aminoquinolone derivatives can be prepared by hydrolysis of ethyl ester precursors:

Procedure: Ethyl 1-alkyl-6-amino-4-oxo-1,4-dihydroquinoline-3-carboxylates are treated with sodium hydroxide in ethanol at room temperature for 24 hours.

Work-up: Neutralization with hydrochloric acid precipitates the aminoquinolone acid, which is filtered, washed, and recrystallized.

Use: This method is useful for preparing carboxylic acid derivatives of aminoquinolones, which can be further modified or used in dimerization reactions.

Summary Table of Preparation Methods

Detailed Research Findings

The reduction of nitro precursors remains the most direct and widely used method for preparing 6-amino-3,4-dihydroquinolin-2(1H)-ones with high yield and purity, suitable for industrial scale synthesis.

Friedel-Crafts intramolecular cyclization provides a robust route to quinolinone cores, which can be functionalized further to amino derivatives, offering high purity and yield.

Photochemical methods represent an innovative, green alternative, avoiding heavy metals and harsh conditions, with demonstrated scalability.

Multicomponent one-pot syntheses enable rapid access to structurally diverse quinolinone derivatives, including amino-substituted compounds, facilitating medicinal chemistry exploration.

Hydrolysis of ester precursors is a reliable method to obtain carboxylic acid derivatives of aminoquinolones, which are valuable intermediates for further chemical transformations.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-amino-1-benzyl-3,4-dihydroquinolin-2(1H)-one?

- Methodological Answer : The compound is typically synthesized via nitro group reduction followed by alkylation. For example:

Nitro Reduction : Start with 1-benzyl-6-nitro-3,4-dihydroquinolin-2(1H)-one. Hydrogenate using H₂ and a palladium-carbon (Pd/C) catalyst in ethanol at room temperature for 48 hours to reduce the nitro group to an amine .

Purification : Use flash chromatography (e.g., Biotage systems) with solvents like ethyl acetate/hexane to isolate the product. Yields range from 70–90% depending on reaction scale and catalyst loading .

- Key Reagents : Pd/C, H₂ gas, ethanol, and alkylating agents (e.g., benzyl bromide).

Q. How is structural confirmation achieved for this compound?

- Methodological Answer :

- NMR Analysis : ¹H NMR (CDCl₃ or DMSO-d₆) confirms the presence of the benzyl group (δ 3.8–4.2 ppm for N-CH₂-Ph), aromatic protons (δ 6.4–7.3 ppm), and amine protons (δ 4.8–5.5 ppm as broad singlets) .

- Mass Spectrometry (MS) : ESI-MS or EI-MS provides molecular ion peaks (e.g., m/z 265.2 [M+H]⁺) and fragmentation patterns consistent with the dihydroquinolinone scaffold .

Advanced Research Questions

Q. How can the hydrogenation step in the synthesis be optimized to minimize byproducts?

- Methodological Answer :

- Catalyst Selection : Use 10% Pd/C with strict moisture control to prevent deactivation. Lower catalyst loadings (5–10 wt%) reduce over-reduction risks .

- Reaction Monitoring : Employ TLC or HPLC to track nitro-to-amine conversion. Incomplete reduction may require extended reaction times (up to 72 hours) or elevated H₂ pressure (3–5 atm) .

- Contradiction Note : Some protocols report direct use of crude intermediates without purification (e.g., compound 25 in ), but this risks contamination with residual nitro precursors .

Q. What strategies address poor solubility during purification of 6-amino-1-benzyl derivatives?

- Methodological Answer :

- Solvent Systems : Use polar aprotic mixtures (e.g., DCM/methanol 9:1) for column chromatography. For recalcitrant compounds, gradient elution with 0.1% NH₄OH in methanol improves separation .

- Alternative Techniques : Recrystallization from hot ethanol/water (7:3) yields crystalline solids, confirmed via melting point and XRD .

Q. How is regioselectivity ensured during alkylation of the quinolinone scaffold?

- Methodological Answer :

- Base Optimization : Use NaH in DMF to deprotonate the NH group selectively, favoring alkylation at the 1-position. Competing O-alkylation is suppressed by steric hindrance from the benzyl group .

- Temperature Control : Reactions at 0–5°C minimize side reactions (e.g., ring-opening), as seen in the synthesis of 1-(3-chloropropyl) derivatives .

Q. What methods evaluate the biological activity of this compound derivatives?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against targets like acetylcholinesterase or kinases using spectrophotometric methods (e.g., Ellman’s reagent for thiol detection) .

- Receptor Binding Studies : Radioligand displacement assays (e.g., ³H-labeled ligands) quantify affinity for serotonin or dopamine receptors .

- Cellular Models : Assess cytotoxicity in cancer cell lines (e.g., MTT assays) and antimicrobial activity via broth microdilution (MIC values) .

Data Contradiction Analysis

Q. Why do reported yields for similar derivatives vary across studies?

- Analysis :

- Catalyst Activity : Differences in Pd/C batch quality (e.g., moisture content) impact hydrogenation efficiency. reports 72.9% yield for compound 24, while compound 25 (using a different precursor) required no purification .

- Substituent Effects : Electron-withdrawing groups (e.g., fluorine in compound 19) slow reduction kinetics, necessitating longer reaction times .

Methodological Tables

| Synthetic Step | Key Parameters | References |

|---|---|---|

| Nitro Reduction | 10% Pd/C, H₂ (1 atm), ethanol, 48 h, RT | |

| Alkylation | NaH, DMF, 0°C, benzyl bromide | |

| Purification | Biotage flash chromatography (ethyl acetate/hexane) |

| Characterization | Critical Data Points | References |

|---|---|---|

| ¹H NMR | δ 4.1 ppm (N-CH₂-Ph), δ 6.5–7.3 ppm (Ar-H) | |

| ESI-MS | m/z 265.2 [M+H]⁺ |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.